

# A Spectroscopic Showdown: But-2-enamide vs. its Saturated Analogue Butanamide

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## Compound of Interest

Compound Name: But-2-enamide

Cat. No.: B7942871

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In the realm of organic chemistry and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques offer a powerful lens through which to view these characteristics. This guide provides a detailed comparative analysis of **But-2-enamide** and its saturated counterpart, Butanamide, utilizing fundamental spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presence of a carbon-carbon double bond in **But-2-enamide** introduces distinct spectroscopic features when compared to the fully saturated Butanamide, providing a clear illustration of how unsaturation influences a molecule's spectral fingerprint.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **But-2-enamide** and Butanamide.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
But-2-enamide	~6.9	dd	1H	H-3
~5.8	dd	1H	H-2	
~1.8	d	3H	CH <sub>3</sub>	
5.5-6.5 (broad)	s	2H	NH <sub>2</sub>	
Butanamide	~2.2	t	2H	CH <sub>2</sub> (α to C=O)
~1.7	sextet	2H	CH <sub>2</sub> (β to C=O)	
~0.9	t	3H	CH <sub>3</sub>	
5.5-6.5 (broad)	s	2H	NH <sub>2</sub>	

Note: Chemical shifts for **But-2-enamide** are predicted based on typical values for similar structures, as direct experimental spectra for the parent compound are not readily available.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift (δ) ppm	Assignment
But-2-enamide	~168	C=O
~140	C-3	
~125	C-2	
~18	CH <sub>3</sub>	
Butanamide	~175	C=O
~38	CH <sub>2</sub> (α to C=O)	
~19	CH <sub>2</sub> (β to C=O)	
~13	CH <sub>3</sub>	

Source for **But-2-enamide** data: Predicted values based on spectral databases. Source for Butanamide data: Publicly available spectral databases.[1]

Table 3: Infrared (IR) Spectroscopic Data (cm<sup>-1</sup>)

Compound	N-H Stretch	C=O Stretch	C=C Stretch	N-H Bend
But-2-enamide	~3350, ~3180	~1660	~1630	~1620
Butanamide	~3350, ~3180	~1650	N/A	~1620

Source: Publicly available spectral databases.[2][3]

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)
But-2-enamide	85	70, 55, 44, 42
Butanamide	87	72, 59, 44

Source: Publicly available spectral databases.[4][5]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the solid amide sample (**But-2-enamide** or Butanamide) was dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.
- **<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used.
- **Data Processing:** All spectra were processed using standard NMR software. This involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

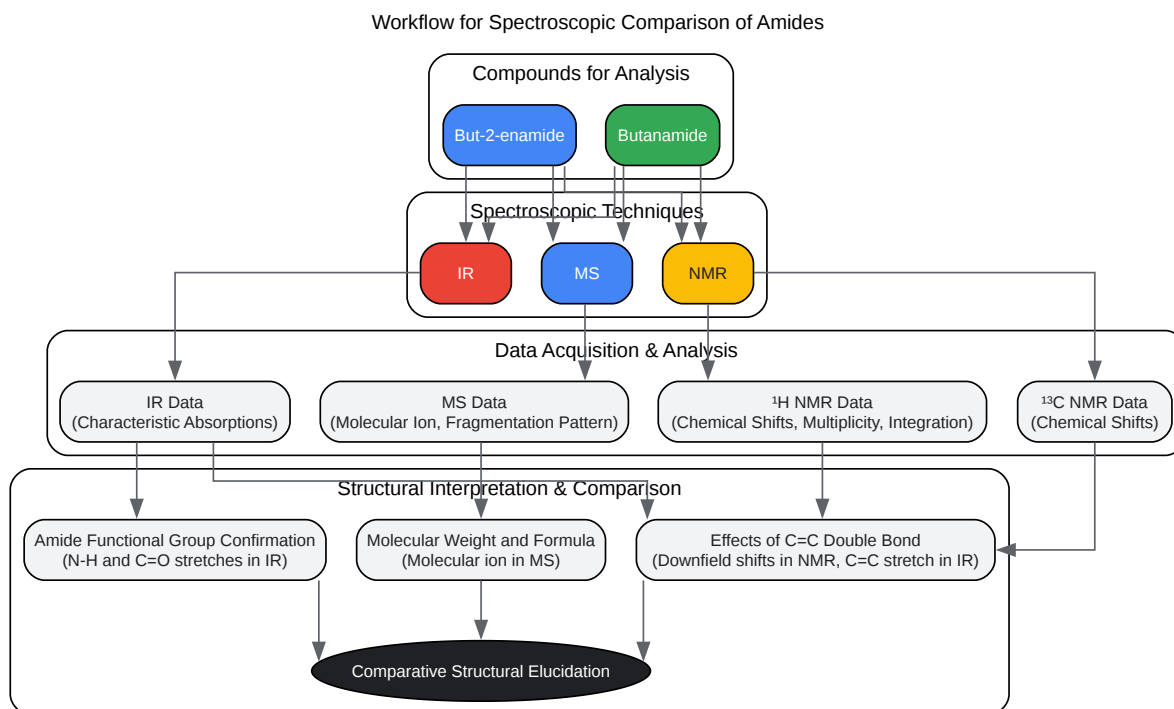
- **Sample Preparation:** A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Data Acquisition:** The IR spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added at a resolution of 4  $\text{cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in methanol ( $\sim 1$  mg/mL) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for volatile compounds.
- **Ionization:** Electron Ionization (EI) was employed with an electron energy of 70 eV.
- **Mass Analysis:** The mass spectrum was recorded using a quadrupole mass analyzer, scanning a mass-to-charge ( $m/z$ ) range of 10-200.
- **Data Interpretation:** The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions, which provide information about the molecular weight and structure of the compound.

## Visualizing the Workflow

The logical flow of a comparative spectroscopic analysis can be visualized to better understand the process of deriving structural information from spectral data.



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Caption: Logical workflow for the spectroscopic comparison of **But-2-enamide** and Butanamide.

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